molecular formula C18H14N4O5S2 B2879834 (2E)-3-(3-nitrophenyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]prop-2-enamide CAS No. 873307-14-3

(2E)-3-(3-nitrophenyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]prop-2-enamide

Cat. No. B2879834
M. Wt: 430.45
InChI Key: FTGMZDILPXDMNQ-RUDMXATFSA-N
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Description

(2E)-3-(3-nitrophenyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]prop-2-enamide, also known as TNP-470, is a synthetic analog of fumagillin, a natural antibiotic derived from Aspergillus fumigatus. TNP-470 has been extensively studied for its anti-cancer properties and has shown promising results in preclinical studies.

Scientific Research Applications

Desulfurization and Intermediate Formation

The desulfurization of nitro-substituted compounds, such as the study by Argilagos et al. (1998), reveals the formation of unstable intermediates like 3-imino-2-nitroprop-2-enamidine during the reaction process. This investigation provides insights into the reactivity and potential applications of nitro-substituted enamides in synthetic chemistry, illustrating how these compounds can serve as intermediates for further chemical transformations, including the synthesis of amidine derivatives and oxadiazole compounds (D. M. Argilagos, R. Kunz, A. Linden, & H. Heimgartner, 1998).

Development of High-Performance Materials

Javadi et al. (2015) explored the synthesis of high-refractive-index polyamides by incorporating nitro groups, thiazole rings, and thioether linkages. This research highlights the potential of using such structural motifs to create materials with exceptional properties, including high heat resistance, transparency, and low birefringence, suitable for advanced optical applications (A. Javadi, A. Shockravi, M. Koohgard, A. Malek, Fateme Ahmadi Shourkaei, & S. Ando, 2015).

Chemoselective Thionation-Cyclization

Kumar et al. (2013) reported a chemoselective thionation-cyclization method to synthesize thiazoles, starting from enamides. This methodology underscores the utility of thiazole and enamide derivatives in constructing heterocyclic compounds, which are crucial for drug discovery and development (S. Kumar, G. Parameshwarappa, & H. Ila, 2013).

Antibacterial and Antifungal Applications

The synthesis of novel thiazolidinones and thiadiazole derivatives starting from nitro-substituted phenyl compounds demonstrates their potential antibacterial and antifungal activities. Studies like that of Chandrakantha et al. (2014) have shown that such compounds exhibit considerable activity against various microbial strains, suggesting their application in developing new antimicrobial agents (B. Chandrakantha, A. Isloor, P. Shetty, H. Fun, & G. Hegde, 2014).

Antitumor Hypoxia Markers

The synthesis of nitroimidazole-based compounds for use as tumor hypoxia markers by Li et al. (2005) illustrates another crucial application. These compounds, designed to accumulate in hypoxic tumor cells, can aid in the diagnosis and treatment monitoring of cancer, showcasing the potential of nitro-substituted compounds in oncological research (Zejun Li, Taiwei Chu, Xinqi Liu, & Xiangyun Wang, 2005).

properties

IUPAC Name

(E)-3-(3-nitrophenyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O5S2/c23-17(9-4-13-2-1-3-15(12-13)22(24)25)20-14-5-7-16(8-6-14)29(26,27)21-18-19-10-11-28-18/h1-12H,(H,19,21)(H,20,23)/b9-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTGMZDILPXDMNQ-RUDMXATFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=CC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(3-nitrophenyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]prop-2-enamide

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